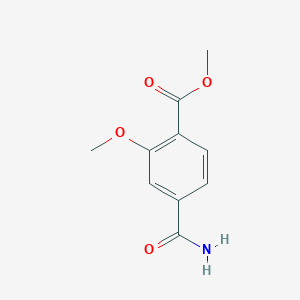![molecular formula C10H14ClN3O B6242408 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide CAS No. 2411220-46-5](/img/no-structure.png)
2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound, which consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of indazoles can be achieved through various methods. One of the methods includes the Davis–Beirut reaction which can generate 2H-indazoles . Indazole was obtained by E. Fischer by heating ortho-hydrazine cinnamic acid . Another method involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Direcciones Futuras
Indazole derivatives display a broad variety of biological activities and it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide”, being an indazole derivative, may also have potential for future research and applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with formaldehyde to yield the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid", "sodium borohydride", "formaldehyde" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is reacted with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in the presence of a base such as triethylamine to yield the intermediate 2-chloro-N-(4,5,6,7-tetrahydro-2H-indazol-3-yl)acetamide.", "Step 2: The intermediate is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield 2-chloro-N-(4,5,6,7-tetrahydro-2H-indazol-3-yl)methylamine.", "Step 3: The final step involves the reaction of the intermediate with formaldehyde in the presence of a suitable catalyst such as para-toluenesulfonic acid to yield 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide." ] } | |
Número CAS |
2411220-46-5 |
Nombre del producto |
2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide |
Fórmula molecular |
C10H14ClN3O |
Peso molecular |
227.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



